3-{3-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
3-{3-[4-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PIPERAZINO]-3-OXOPROPYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic compound that features both benzimidazole and benzodiazepine moieties. These structures are known for their significant pharmacological activities, including antimicrobial, anticancer, and anxiolytic properties .
Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The benzodiazepine ring is often formed through the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or benzodiazepine rings, often using halogenated reagents
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anxiolytic and sedative effects, similar to other benzodiazepines.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets. The benzimidazole moiety can inhibit enzymes involved in microbial and cancer cell metabolism, while the benzodiazepine moiety can modulate the GABAergic system in the central nervous system, leading to anxiolytic and sedative effects .
Comparison with Similar Compounds
Similar compounds include other benzimidazole and benzodiazepine derivatives:
Benzimidazole derivatives: Such as albendazole and thiabendazole, known for their antiparasitic activities.
Benzodiazepine derivatives: Such as diazepam and lorazepam, known for their anxiolytic and sedative effects. This compound is unique due to its combined structural features, potentially offering a broader range of pharmacological activities.
Properties
Molecular Formula |
C24H26N6O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-[3-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C24H26N6O3/c1-28-20-9-5-4-8-18(20)27-24(28)30-14-12-29(13-15-30)21(31)11-10-19-23(33)25-17-7-3-2-6-16(17)22(32)26-19/h2-9,19H,10-15H2,1H3,(H,25,33)(H,26,32) |
InChI Key |
DHGZXCFVJMQJGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)CCC4C(=O)NC5=CC=CC=C5C(=O)N4 |
Origin of Product |
United States |
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